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Compound of Interest

Compound Name: 1-Decene, 1-ethoxy-

Cat. No.: B15176062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-ethoxy-1-decene, a vinyl ether of interest in various research and development

applications. Due to the limited availability of experimental data in public databases, this

document focuses on predicted values and characteristic spectroscopic features derived from

analogous compounds. It also outlines detailed experimental protocols for plausible synthetic

routes.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-ethoxy-1-decene. These values are based on

established principles of spectroscopy and data from structurally related vinyl ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

=CH-O- 6.3 - 6.5 Doublet of Doublets
J_cis ≈ 6-8, J_gem ≈

1-2

=CH₂ (trans to OR) 4.1 - 4.3 Doublet of Doublets
J_trans ≈ 13-15,

J_gem ≈ 1-2

=CH₂ (cis to OR) 3.9 - 4.1 Doublet of Doublets
J_cis ≈ 6-8, J_trans ≈

13-15

-O-CH₂-CH₃ 3.6 - 3.8 Quartet J ≈ 7

-CH₂- (C2) 2.0 - 2.2 Multiplet

-(CH₂)₇- 1.2 - 1.4 Multiplet

-CH₃ (C10) 0.8 - 0.9 Triplet J ≈ 7

-O-CH₂-CH₃ 1.1 - 1.3 Triplet J ≈ 7

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm)

=CH-O- 148 - 152

=CH₂ 85 - 90

-O-CH₂- 63 - 67

-CH₂- (C2) 30 - 34

-(CH₂)₇- 22 - 32

-CH₃ (C10) 14

-O-CH₂-CH₃ 15

Table 3: Characteristic IR Absorptions
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Functional Group Absorption Range (cm⁻¹) Intensity

C=C Stretch (vinyl ether) 1610 - 1650 Medium

=C-H Stretch 3020 - 3100 Medium

C-O-C Stretch (asymmetric) 1200 - 1250 Strong

C-O-C Stretch (symmetric) 1040 - 1080 Strong

C-H Stretch (alkane) 2850 - 2960 Strong

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment

184 [M]⁺ (Molecular Ion)

155 [M - C₂H₅]⁺

141 [M - C₃H₇]⁺

113 [M - C₅H₁₁]⁺

85 [C₆H₁₃]⁺

72 [CH₂=CHOCH₂CH₃]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Experimental Protocols
While specific experimental data for 1-ethoxy-1-decene is not readily available, the following

are detailed, plausible methods for its synthesis based on established reactions for vinyl ether

formation.

Protocol 1: Synthesis via Acetylene Addition to 1-
Decanol
This method is a classic approach to the formation of vinyl ethers.
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Materials:

1-Decanol

Potassium hydroxide (KOH) or other strong base

Acetylene gas

Anhydrous, high-boiling point solvent (e.g., dioxane, dibutyl ether)

Procedure:

A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a

reflux condenser is charged with 1-decanol and the anhydrous solvent.

A catalytic amount of potassium hydroxide is added to the flask.

The mixture is heated to a temperature between 150-200°C with vigorous stirring.

A stream of acetylene gas is bubbled through the reaction mixture. The reaction is monitored

by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature.

The basic catalyst is neutralized with a weak acid (e.g., acetic acid).

The mixture is filtered, and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation under reduced pressure to yield 1-

ethoxy-1-decene.

Protocol 2: Synthesis via Wittig Reaction
The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes,

including vinyl ethers.

Materials:

(Methoxymethyl)triphenylphosphonium chloride
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Strong base (e.g., n-butyllithium, sodium hydride)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Nonanal

Inert atmosphere (Nitrogen or Argon)

Procedure:

A flame-dried, three-necked flask under an inert atmosphere is charged with

(methoxymethyl)triphenylphosphonium chloride and anhydrous THF.

The suspension is cooled to 0°C in an ice bath.

A strong base (e.g., n-butyllithium in hexanes) is added dropwise to the suspension with

stirring to form the ylide. The mixture is typically stirred for 1-2 hours at this temperature.

A solution of nonanal in anhydrous THF is added dropwise to the ylide solution at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred for several hours to

overnight. The reaction progress is monitored by TLC.

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of

ammonium chloride.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to separate the 1-

ethoxy-1-decene from the triphenylphosphine oxide byproduct.

Visualizations
Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the characterization of a synthesized

sample of 1-ethoxy-1-decene using the spectroscopic methods discussed.

Synthesis & Purification

Spectroscopic Analysis
Data Interpretation

Structure Confirmation

Synthesis of
1-Ethoxy-1-decene

Purification
(Distillation/Chromatography)

IR Spectroscopy

NMR Spectroscopy
(1H & 13C)

Mass Spectrometry

Functional Group
Identification
(C=C, C-O)

Structural Elucidation
(Connectivity, Stereochemistry)

Molecular Weight &
Fragmentation Pattern

Structure Confirmation of
1-Ethoxy-1-decene

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 1-ethoxy-1-decene.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-Ethoxy-1-
decene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176062#spectroscopic-data-nmr-ir-mass-spec-of-
1-decene-1-ethoxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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